10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that features a unique fusion of benzodioxole and chromenone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c23-22-14-4-2-1-3-13(14)15-8-16-17(10-24-19(16)9-20(15)27-22)12-5-6-18-21(7-12)26-11-25-18/h5-10H,1-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPFMUHVVCBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC6=C(C=C5)OCO6)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzodioxole derivative, followed by a series of cyclization and functional group transformations to achieve the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For instance, the compound might inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific fusion of benzodioxole and chromenone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique fusion of benzodioxole and chromenone moieties. Its molecular formula is , and it has a distinctive three-dimensional structure that contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C22H16O5 |
| IUPAC Name | This compound |
| SMILES | O=C1Oc(cc(c2c3)occ2-c(cc2)cc4c2OCO4)c3C2=C1CCCC2 |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both bacterial and fungal strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
3. Anti-inflammatory Effects
In vitro studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It may interact with various receptors involved in cellular signaling pathways.
- Oxidative Stress Regulation: By modulating oxidative stress levels within cells, the compound could influence apoptosis and survival pathways.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study: A recent study assessed the cytotoxicity of the compound against breast cancer cell lines (MCF-7). Results showed an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation: In a screening assay against Staphylococcus aureus and Candida albicans, the compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.
- Anti-inflammatory Research: In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound reduced TNF-alpha levels by approximately 50%, showcasing its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
